![molecular formula C27H25N3O5 B2887789 2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(p-tolyl)acetamide CAS No. 894559-78-5](/img/structure/B2887789.png)

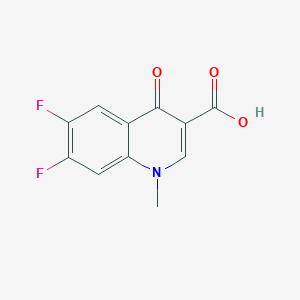

2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(p-tolyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

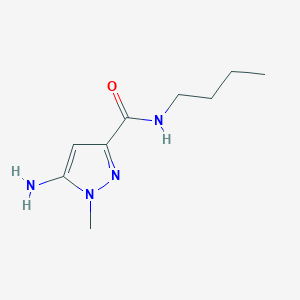

The compound is a quinoline derivative, which is a type of aromatic compound that is often used in medicinal chemistry . The presence of the methoxyphenyl, acetamide, and dioxolo groups suggest that this compound could have interesting chemical properties and potential applications.

Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, quinoline derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions .Applications De Recherche Scientifique

Structural and Coordination Behavior

One study investigated the spatial orientations and coordination behavior of similar amide derivatives, revealing insights into their anion coordination capabilities. The study demonstrated that these compounds could form channel-like structures through self-assembly, driven by weak interactions such as C–H⋯π and C–H⋯O. This understanding is crucial for applications in molecular recognition and self-assembly processes in materials science (Kalita & Baruah, 2010).

Synthetic Methodology and Biological Activity

Research into the synthesis and biological evaluation of compounds structurally related to the query compound has led to the discovery of molecules with significant anti-lipid peroxidation activity. This activity is crucial for developing therapeutic agents targeting oxidative stress-related diseases. The study highlights the potential of these compounds in medicinal chemistry, particularly in creating treatments for conditions exacerbated by oxidative stress (Vlachou et al., 2023).

Ligand Design for Asymmetric Catalysis

Another avenue of research involves the development of rigid P-chiral phosphine ligands for use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study underlines the compound's utility in synthesizing chiral pharmaceutical ingredients, showcasing its importance in pharmaceutical manufacturing and synthetic organic chemistry (Imamoto et al., 2012).

Aldose Reductase Inhibition

Compounds with a quinoxalinone base have been synthesized and shown to inhibit aldose reductase effectively, an enzyme implicated in diabetic complications. By combining potent ALR2 inhibition with antioxidant activity, these compounds represent a multifaceted approach to combating diabetic complications, highlighting their therapeutic potential (Qin et al., 2015).

Propriétés

IUPAC Name |

2-[7-[(4-methoxyanilino)methyl]-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5/c1-17-3-5-21(6-4-17)29-26(31)15-30-23-13-25-24(34-16-35-25)12-18(23)11-19(27(30)32)14-28-20-7-9-22(33-2)10-8-20/h3-13,28H,14-16H2,1-2H3,(H,29,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZRDFRJJPOIKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C3=CC4=C(C=C3C=C(C2=O)CNC5=CC=C(C=C5)OC)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)-N-(p-tolyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Thiabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B2887706.png)

![Ethyl 2-{2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-amido]-1,3-thiazol-4-yl}acetate](/img/structure/B2887715.png)

![(2-Methylprop-2-en-1-yl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B2887720.png)

![diethyl 2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2887723.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(furan-2-yl)methanone](/img/structure/B2887724.png)

![4-(4-chlorophenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2887726.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887727.png)